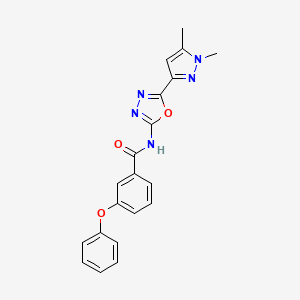

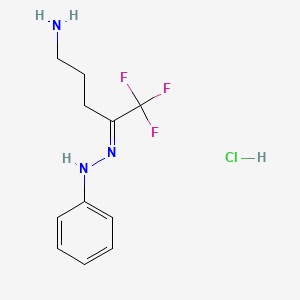

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and a phenoxy group. Pyrazoles are a class of compounds that have been widely described in the literature as chelating ligands and are also well-known as important heterocyclic biologically active compounds . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their wide range of biological activities. The phenoxy group is a phenol ether, which is often used in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole and oxadiazole rings, as well as the phenoxy group, would contribute to the overall shape and properties of the molecule. The electron densities and the HOMO–LUMO gap could be calculated using DFT methods .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wirkmechanismus

The mechanism of action of DMPO is complex and not fully understood. However, it is believed that DMPO acts as a free radical scavenger by reacting with free radicals and forming stable adducts. These adducts are then excreted from the body, preventing them from causing oxidative damage to cells and tissues.

Biochemical and Physiological Effects:

DMPO has been shown to have a variety of biochemical and physiological effects. In addition to its free radical scavenging properties, DMPO has been shown to inhibit the production of inflammatory cytokines and to reduce the levels of reactive oxygen species in cells. DMPO has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of DMPO is its potent free radical scavenging properties. This makes it an ideal compound for studying oxidative stress and its effects on cells and tissues. However, DMPO is also highly reactive and can react with a variety of molecules in cells and tissues. This can make it difficult to interpret the results of experiments that use DMPO.

Zukünftige Richtungen

There are many potential future directions for research on DMPO. One area of research that is currently being explored is the use of DMPO in the treatment of neurodegenerative diseases. DMPO has been shown to have neuroprotective effects, and it may be able to slow the progression of diseases such as Alzheimer's and Parkinson's. Other potential future directions for DMPO research include its use in the treatment of cancer and its role in the regulation of cellular signaling pathways.

Conclusion:

In conclusion, DMPO is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, and it may have potential applications in the treatment of a variety of diseases. While there are still many unanswered questions about the mechanism of action of DMPO, it is clear that this compound has significant potential for use in scientific research.

Synthesemethoden

The synthesis of DMPO is a complex process that involves several steps. The first step involves the synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole, which is then reacted with 3-phenoxybenzoyl chloride to produce DMPO. The overall yield of this process is approximately 50%, and the purity of the final product is typically greater than 95%.

Wissenschaftliche Forschungsanwendungen

DMPO has been extensively studied for its potential applications in scientific research. One of the most promising applications of DMPO is in the field of oxidative stress research. DMPO is a potent scavenger of free radicals, which are highly reactive molecules that can cause damage to cells and tissues. By scavenging free radicals, DMPO can help to protect cells and tissues from oxidative damage.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to refer to the appropriate safety data sheets (SDS) for information on potential hazards, safe handling practices, and emergency procedures .

Eigenschaften

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-13-11-17(24-25(13)2)19-22-23-20(28-19)21-18(26)14-7-6-10-16(12-14)27-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRFNYBXLKBTIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2792885.png)

![Methyl 4,5-dimethoxy-2-({5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)benzoate](/img/structure/B2792887.png)

![11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2792888.png)

![8-[benzyl(methyl)amino]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792891.png)

![2-methyl-3-nitro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2792899.png)

![4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2792902.png)

![2-chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2792904.png)